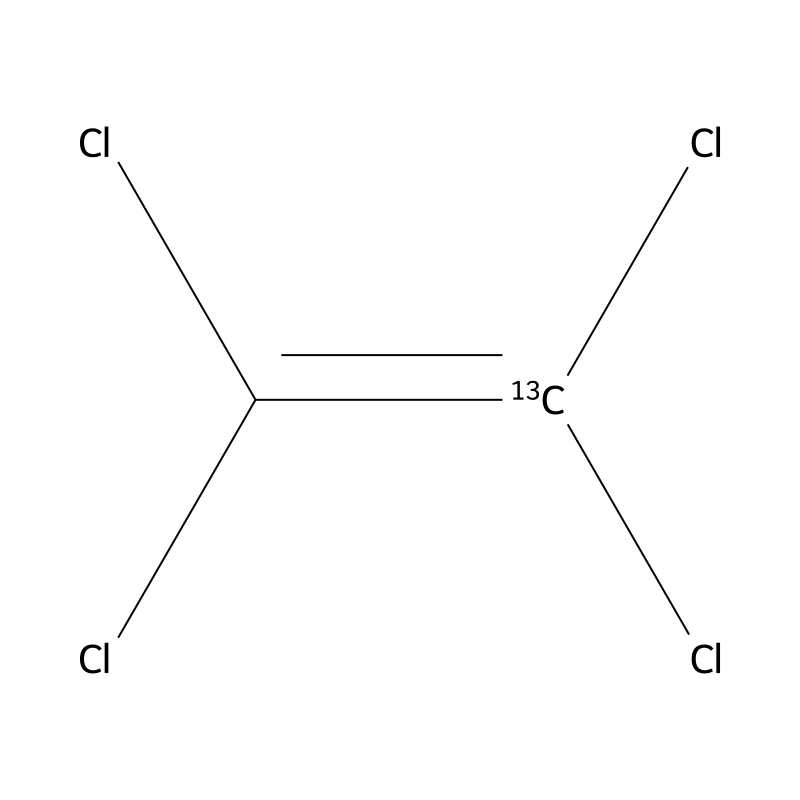

Tetrachloroethylene-13C1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Oxidation: When exposed to ultraviolet light in air, tetrachloroethylene can oxidize to produce trichloroacetyl chloride and phosgene:

- Chlorination: Reacting with chlorine at elevated temperatures can yield hexachloroethane:

- Nitration: Tetrachlorodinitroethane can be synthesized through nitration with fuming nitric acid:

- Thermal Decomposition: At high temperatures (above 400 °C), tetrachloroethylene decomposes into various chlorinated hydrocarbons .

Tetrachloroethylene has been linked to several adverse health effects. Animal studies indicate that exposure to this compound may lead to liver and kidney damage. Specifically, prolonged inhalation of tetrachloroethylene has been associated with hepatocellular carcinoma in mice. The compound is classified as a confirmed animal carcinogen, and its relevance to human health remains under investigation . Symptoms of exposure include dizziness, headaches, and respiratory issues.

Tetrachloroethylene can be synthesized through several methods:

- Chlorination of Trichloroethylene: This involves chlorinating trichloroethylene followed by dehydrochlorination.

- Oxychlorination of Ethylene: Ethylene reacts with chlorine in the presence of oxygen at elevated temperatures.

- Thermal Decomposition of Hexachloroethane: This method was historically significant and involves heating hexachloroethane .

- Direct Chlorination of Ethylene Dichloride: Heating ethylene dichloride with chlorine at high temperatures also yields tetrachloroethylene .

Tetrachloroethylene has multiple applications:

- Dry Cleaning: It serves as the primary solvent in dry cleaning processes due to its ability to dissolve oils and grease.

- Degreasing Agent: Used extensively in the automotive and metalworking industries for cleaning metal parts.

- Industrial Solvent: Employed in various chemical processes and as a solvent for organic materials.

- Neutrino Detectors: Its properties make it suitable for use in advanced scientific applications such as neutrino detection .

Research on the interactions of tetrachloroethylene with biological systems has shown that it can undergo reductive dechlorination by certain bacteria under anaerobic conditions. Notably, species such as Dehalococcoides spp. can facilitate its breakdown into less harmful compounds like vinyl chloride and ethylene. Under aerobic conditions, co-metabolism by Pseudomonas species has also been observed .

Several compounds share structural similarities with tetrachloroethylene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Trichloroethylene | C2HCl3 | Contains three chlorine atoms; less stable |

| Dichloroethylene | C2HCl2 | Contains two chlorine atoms; more reactive |

| Carbon Tetrachloride | CCl4 | All hydrogens replaced by chlorine; more toxic |

| Tetrafluoroethylene | C2F4 | Fluorinated compound; used in Teflon production |

Tetrachloroethylene stands out due to its unique balance of stability and solvent properties while being a significant environmental pollutant compared to its counterparts .

Early Synthetic Approaches (Regnault-Faraday Era)

The historical foundation of tetrachloroethylene synthesis traces back to the pioneering work of Michael Faraday and Henri Victor Regnault in the early 19th century. Faraday's initial contribution came in 1820 when he successfully synthesized carbon tetrachloride through thermal decomposition methods [2]. However, the actual discovery of tetrachloroethylene is credited to French chemist Henri Victor Regnault, who first synthesized the compound in 1839 [3] [4] [5].

Regnault's breakthrough occurred during his attempts to reproduce Faraday's synthesis of "protochloride of carbon" (carbon tetrachloride). Through thermal decomposition of hexachloroethane, Regnault obtained a compound with distinctly different properties from Faraday's original product [3] [6]. The fundamental reaction employed by Regnault can be represented as:

Cl₃C−CCl₃ → Cl₂C=CCl₂ + Cl₂

Regnault's meticulous observations revealed that his compound had a significantly higher boiling point than Faraday's carbon tetrachloride. According to Regnault's notes, "According to Faraday, the chloride of carbon boiled around 70°C to 77°C degrees Celsius but mine did not begin to boil until 120°C" [3] [5]. This temperature differential provided the first clear evidence that tetrachloroethylene represented a distinct chemical entity.

The thermal decomposition method established by Regnault remained the primary synthetic approach for several decades. The process required heating hexachloroethane to red-hot temperatures, with the resulting tetrachloroethylene being separated through primitive distillation techniques [4] [7]. The early synthesis methods achieved purities of approximately 90-95%, with chlorine gas as the primary byproduct [8].

An alternative early method reported in 1886 involved passing chloroform vapor through a red-hot tube, producing tetrachloroethylene alongside hexachlorobenzene and hexachloroethane as side products [3] [4]. This method, while less efficient than Regnault's approach, demonstrated the versatility of high-temperature chlorination reactions in producing chlorinated ethylene derivatives.

Industrial Chlorinolysis Processes

The transition from laboratory-scale synthesis to industrial production began in the early 20th century, with the first commercial tetrachloroethylene production facility established in the United States in 1925 [9]. The initial industrial process utilized a four-step synthesis pathway employing acetylene and chlorine as primary raw materials [9]. This acetylene-based process dominated commercial production until the 1970s, when economic factors, particularly the rising cost of acetylene feedstock, necessitated the development of alternative production methods [10] [9].

The modern industrial production of tetrachloroethylene relies primarily on high-temperature chlorinolysis of light hydrocarbons. This process involves the thermal chlorination of simple hydrocarbons including methane, ethane, ethylene, propane, and propylene at temperatures ranging from 450°C to 750°C [3] [11] [12]. The chlorinolysis method produces tetrachloroethylene as part of a complex mixture containing multiple chlorinated compounds.

The fundamental chemistry of the chlorinolysis process can be illustrated through the reaction of ethylene dichloride with chlorine:

ClCH₂CH₂Cl + 3Cl₂ → Cl₂C=CCl₂ + 4HCl

This reaction typically occurs at temperatures of 400°C and can be catalyzed by mixtures of potassium chloride and aluminum chloride or by activated carbon [4]. The process generates significant quantities of hydrogen chloride as a byproduct, along with carbon tetrachloride and various chlorinated butadienes [3] [11].

The industrial chlorinolysis process has been optimized to achieve high conversion rates and selectivity. Modern production facilities employ sophisticated heat recovery systems to manage the exothermic nature of the chlorination reactions. The process typically achieves tetrachloroethylene yields of 97-99% with appropriate catalyst systems and reaction conditions [13] [14].

Global production capacity data from 1992 reveals the scale of industrial tetrachloroethylene manufacturing, with the United States leading production at 223,000 tonnes annually, followed by the United Kingdom (130,000 tonnes), Germany and Italy (100,000 tonnes each) [15] [10]. The production methods vary by region, with most facilities employing high-temperature chlorinolysis, while Japan uniquely utilized ethylene chlorination followed by thermal dehydrogenation [15].

Isotopic Enrichment Techniques for 13C Labeling

The synthesis of tetrachloroethylene-13C1 requires specialized isotopic enrichment techniques that introduce carbon-13 at specific positions within the molecule. The development of these methods has been driven by the increasing demand for isotopically labeled compounds in analytical chemistry, metabolic studies, and environmental research [1] [16].

The primary approach for synthesizing tetrachloroethylene-13C1 involves the incorporation of carbon-13 labeled precursors during the synthesis process. This can be achieved through several strategic pathways, each offering different levels of isotopic enrichment and positional selectivity [1] [16] [17].

One fundamental method utilizes carbon-13 labeled carbon tetrachloride as a precursor. The carbon-13 labeled carbon tetrachloride can be synthesized from elemental carbon-13 through established industrial processes, including the calcium carbide route where carbon-13 is converted to calcium carbide (Ca¹³C₂), subsequently yielding acetylene, and finally converted to the desired chlorinated product [18]. This approach allows for the controlled introduction of the carbon-13 isotope at specific molecular positions.

Alternative synthesis routes employ carbon-13 labeled ethylene derivatives as starting materials. The oxychlorination of carbon-13 labeled ethylene provides a direct pathway to tetrachloroethylene-13C1, maintaining the isotopic label throughout the transformation [19] [20]. This method offers advantages in terms of isotopic retention and synthetic efficiency, particularly when high levels of carbon-13 enrichment are required.

The isotopic enrichment process typically achieves carbon-13 incorporation levels of 99 atom percent, representing near-complete replacement of carbon-12 at the labeled position [1]. This high level of enrichment is essential for applications requiring precise analytical measurements, such as nuclear magnetic resonance spectroscopy and mass spectrometry [17] [21].

Modern isotopic labeling techniques have benefited from advances in stable isotope production and separation technologies. Carbon-13 enrichment can be achieved through various methods, including carbon tetrafluoride distillation, which provides a cost-effective approach for large-scale isotope separation [22]. The development of these enrichment technologies has significantly reduced the cost of carbon-13 labeled compounds while improving their availability for research and industrial applications.

The synthesis of tetrachloroethylene-13C1 must also address the challenge of maintaining isotopic purity throughout the production process. Isotopic scrambling reactions can occur at high temperatures, potentially redistributing the carbon-13 label among different molecular positions [16] [23]. Modern synthesis protocols incorporate specific reaction conditions and purification steps to minimize isotopic scrambling and ensure the final product maintains the desired labeling pattern.

Byproduct Formation and Purification Strategies

The synthesis of tetrachloroethylene, whether isotopically labeled or unlabeled, invariably produces a complex mixture of byproducts that must be separated to obtain the pure target compound. The nature and quantity of these byproducts depend significantly on the synthetic method employed, reaction conditions, and the purity of starting materials [8] [24] [25].

In the original Regnault synthesis using hexachloroethane pyrolysis, chlorine gas represents the primary byproduct formed through the thermal decomposition reaction [3] [26]. The separation of tetrachloroethylene from residual hexachloroethane and other chlorinated compounds requires careful fractional distillation, taking advantage of the significant differences in boiling points among the components [8].

The modern chlorinolysis processes generate a more complex byproduct profile. High-temperature chlorination of light hydrocarbons produces carbon tetrachloride, hydrogen chloride, hexachlorobutadiene, and various intermediate chlorination products [3] [11] [12]. The formation of these byproducts follows predictable patterns based on the reaction thermodynamics and kinetics of the chlorination process.

Carbon tetrachloride formation occurs through complete chlorination of single-carbon precursors or through over-chlorination of ethylene derivatives. The separation of carbon tetrachloride from tetrachloroethylene presents particular challenges due to their similar physical properties and tendency to form azeotropic mixtures under certain conditions [25]. Advanced distillation techniques, including the use of extractive distillation with polar solvents, have been developed to address these separation challenges [8].

Hydrogen chloride represents another significant byproduct, particularly in processes involving dehydrochlorination steps. The corrosive nature of hydrogen chloride requires specialized handling and recovery systems. Modern industrial facilities often integrate hydrogen chloride recovery with other chlorination processes, utilizing the acid as a feedstock for oxychlorination reactions [11] [27].

The purification of tetrachloroethylene-13C1 requires additional considerations due to the high value of the isotopically labeled material. Conventional purification methods must be adapted to minimize material losses while maintaining isotopic purity. Techniques such as methanol extraction have been employed to remove specific impurities that are difficult to separate by distillation alone [8].

The purification strategy for tetrachloroethylene typically involves multiple stages of fractional distillation, each targeting specific impurity classes. Initial distillation removes high-boiling components such as hexachloroethane and chlorinated butadienes. Subsequent distillation steps focus on separating close-boiling compounds, including various trichloroethylene isomers and tetrachloroethane derivatives [25].

Quality control during purification is critical, particularly for pharmaceutical and analytical applications where high purity is essential. Modern purification processes achieve tetrachloroethylene purities of 98-99.5%, with isotopically labeled variants maintaining comparable purity levels while preserving isotopic enrichment [8] [25].

The environmental impact of byproduct formation has driven the development of cleaner synthesis methods and improved waste management strategies. Advanced oxidation processes, including ozone treatment and ultraviolet irradiation, have been implemented to break down chlorinated byproducts into harmless compounds before disposal [24]. These treatment methods achieve tetrachloroethylene removal efficiencies of 95-98%, effectively addressing environmental concerns associated with chlorinated compound production.

Data Tables

Table 1: Historical Development of Tetrachloroethylene Synthesis Methods

| Year | Development | Method | Temperature (°C) |

|---|---|---|---|

| 1820 | Faraday synthesis of carbon tetrachloride | Thermal decomposition | High temperature |

| 1839 | Regnault synthesis of tetrachloroethylene | Hexachloroethane pyrolysis | 120 (boiling point) |

| 1821 | Faraday/Regnault discovery of hexachloroethane decomposition | Thermal decomposition | Red hot |

| 1886 | Chloroform vapor method reported | High-temperature chloroform | Red hot tube |

| 1925 | First commercial production in US | Acetylene + chlorine (4-step) | 400-500 |

| 1970 | Shift from acetylene-based processes | Direct chlorination | 450-750 |

| 1980 | High-temperature chlorinolysis dominant | Light hydrocarbon chlorinolysis | 450-750 |

| 1990 | Oxychlorination processes widespread | Ethylene oxychlorination | 200-300 |

| 2000 | Modern isotope labeling techniques | Isotopic enrichment | Variable |

Table 2: Global Tetrachloroethylene Production Capacity (1992)

| Region/Country | Annual Capacity 1992 (thousand tonnes) | Production Method |

|---|---|---|

| United States | 223 | Chlorinolysis/Oxychlorination |

| Germany | 100 | Chlorinolysis |

| Italy | 100 | Chlorinolysis |

| France | 62 | Chlorinolysis |

| Belgium | 30 | Chlorinolysis |

| Spain | 21 | Chlorinolysis |

| United Kingdom | 130 | Chlorinolysis |

| Japan | 96 | Ethylene chlorination + dehydrogenation |

| Austria | 10 | Chlorinolysis |

Table 3: Byproduct Formation and Purification Methods

| Synthesis Method | Main Byproducts | Purification Method | Typical Purity (%) |

|---|---|---|---|

| Hexachloroethane pyrolysis | Chlorine gas | Distillation | 95-98 |

| Light hydrocarbon chlorinolysis | Carbon tetrachloride, HCl, hexachlorobutadiene | Fractional distillation | 98-99 |

| Ethylene dichloride chlorination | Trichloroethylene, HCl | Distillation + dehydrochlorination | 97-99 |

| Chloroform vapor method | Hexachlorobenzene, hexachloroethane | Bulb-to-bulb distillation | 90-95 |

| Oxychlorination process | Trichloroethylene, HCl, water | Distillation + drying | 98-99.5 |

Table 4: Isotopic Enrichment Techniques for 13C Labeling

| Isotope Type | Labeling Position | Enrichment Level (%) | Synthesis Method | Cost Factor | Applications |

|---|---|---|---|---|---|

| 13C1 | Single carbon | 99 | 13C-precursor incorporation | High | NMR studies, metabolic tracing |

| 13C2 | Both carbons | 99 | 13C2-acetylene route | Very High | Complete structural studies |

| 14C | Single carbon | Tracer level | 14C-precursor incorporation | Extremely High | Radiometric studies |

| 13C (uniform) | Both carbons | 10-90 | Partial 13C-labeling | Moderate | Flux analysis |

Spectral Characteristics

13C Nuclear Magnetic Resonance Spectral Profile

Tetrachloroethylene-13C1 exhibits distinctive 13C nuclear magnetic resonance characteristics due to the presence of the carbon-13 isotope at a specific position within the molecular structure [1]. The compound demonstrates position-specific 13C labeling with 99 atom percent isotopic purity, enabling precise analytical detection and characterization [1] [2]. The 13C labeling introduces characteristic chemical shift patterns that can be readily distinguished from the natural abundance carbon-12 signals in conventional nuclear magnetic resonance spectroscopy [3] [4].

The nuclear magnetic resonance spectral profile of tetrachloroethylene-13C1 shows enhanced signal intensity at the labeled carbon position, providing improved sensitivity for analytical applications. The isotopic labeling creates distinct spectroscopic signatures that facilitate compound identification and structural elucidation in complex mixtures [5] [6]. The 13C enrichment enables detailed structural characterization and measurement of molecular interactions through nuclear magnetic resonance techniques [7].

Infrared Absorption Signatures

Tetrachloroethylene-13C1 demonstrates exceptional infrared transparency characteristics, making it particularly valuable for infrared spectroscopy applications [8] [9]. The compound exhibits complete transparency in the working range from 3200 to 2700 cm⁻¹, with the peak at 2930 cm⁻¹ maintained below 5 parts per million of hydrocarbons [8]. This infrared transparency stems from the absence of carbon-hydrogen bonds in the molecular structure, eliminating potential interference in analytical measurements [10] [8].

The infrared absorption profile of tetrachloroethylene-13C1 shows characteristic chlorinated hydrocarbon signatures while maintaining the beneficial transparency properties of the parent compound [11]. The isotopic substitution does not significantly alter the fundamental infrared absorption characteristics, preserving the utility of the compound as a solvent for infrared spectroscopic analysis [8]. The compound maintains excellent baseline characteristics in infrared spectroscopy, ensuring reliable analytical results [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation patterns of tetrachloroethylene-13C1 exhibit characteristic isotopic shifts corresponding to the carbon-13 incorporation [12] [13]. The molecular ion appears at mass-to-charge ratio 166, representing a shift of one mass unit compared to the unlabeled compound due to the carbon-13 substitution [1]. The fragmentation pattern follows similar pathways to the parent compound while displaying the diagnostic mass shifts associated with isotopic labeling [14].

Major fragment ions in the mass spectrum show corresponding shifts of one mass unit for fragments containing the labeled carbon atom [13] [15]. The characteristic fragmentation includes loss of chlorine atoms and formation of chlorinated carbonaceous fragments, with the isotopic signature preserved throughout the fragmentation process [12]. The mass spectrometric behavior enables precise identification and quantification of the labeled compound in analytical applications [16] [17].

Thermodynamic Stability and Reactivity

Tetrachloroethylene-13C1 exhibits remarkable thermodynamic stability under standard conditions, maintaining structural integrity up to 500°C in the absence of catalysts, moisture, and oxygen [18] [19]. The compound demonstrates excellent thermal stability characteristics inherited from the parent tetrachloroethylene molecule, with the isotopic substitution having minimal impact on thermodynamic properties [20].

The compound undergoes slow decomposition in the presence of moisture, yielding trichloroacetic acid and hydrochloric acid with a hydrolysis half-life of approximately nine months at 25°C [18]. Photochemical decomposition occurs under ultraviolet light exposure, producing toxic decomposition products including hydrogen chloride and phosgene [21]. The atmospheric half-life is approximately two months due to photooxidation processes [18].

Thermodynamic stability analysis reveals that tetrachloroethylene-13C1 maintains the non-flammable characteristics of the parent compound [22] [20]. The isotopic labeling does not significantly alter the fundamental stability properties, ensuring consistent behavior in analytical and synthetic applications [23]. Storage under refrigerated conditions (2-8°C) is recommended to maintain compound integrity and prevent degradation [24].

Solvent Behavior and Phase Characteristics

Tetrachloroethylene-13C1 demonstrates excellent solvent properties, exhibiting miscibility with alcohol, ether, chloroform, benzene, and hexane while maintaining limited water solubility of 0.15 grams per liter at 25°C [22] [25]. The octanol-water partition coefficient (log Kow) of 3.40 indicates favorable partitioning into organic phases [25]. The compound exhibits a Henry's Law constant of 0.018 atm-m³/mol at 25°C, reflecting its volatility characteristics [25].

The phase behavior characteristics include a melting point of −22°C and boiling point of 121°C, identical to the unlabeled parent compound [1] [2] [19]. The density of 1.623 g/mL at 25°C provides significant density differential compared to aqueous solutions, facilitating phase separation applications [1]. The vapor density of 5.83 relative to air indicates that vapors will accumulate in lower atmospheric regions [22].

The dielectric constant of 2.5 at 21°C characterizes the compound as a moderately polar solvent [22]. Surface tension measurements of 32.32 dyne/cm² at 20°C contribute to the wetting and spreading properties of the compound [19]. The refractive index ranges from 1.505 to 1.507, providing optical characteristics suitable for various analytical applications [10].

The solvent characteristics of tetrachloroethylene-13C1 enable its utilization in extraction procedures, chromatographic separations, and synthetic applications requiring non-protic solvents [26]. The compound maintains the beneficial solvent properties of tetrachloroethylene while providing the analytical advantages of isotopic labeling for metabolic studies and environmental fate investigations [5] [27].

| Property | Tetrachloroethylene-13C1 | Reference |

|---|---|---|

| Molecular Formula | C2¹³CCl4 | Sigma-Aldrich [1] [2] |

| Molecular Weight (g/mol) | 166.83 | Sigma-Aldrich [1] [2] |

| Melting Point (°C) | −22 | Sigma-Aldrich [1] [2] |

| Boiling Point (°C) | 121 | Sigma-Aldrich [1] [2] |

| Density (g/mL at 25°C) | 1.623 | Sigma-Aldrich [1] [2] |

| Vapor Pressure (mmHg at 20°C) | 13 | EPA Archives [18] |

| Refractive Index (n20/D) | 1.505-1.507 | Honeywell [10] |

| Solubility in Water (g/L at 25°C) | 0.15 | WHO Guidelines [25] |

| Isotopic Purity (atom % 13C) | 99 | Sigma-Aldrich [1] [2] |

| Mass Shift | M+1 | Sigma-Aldrich [1] [2] |

| Spectroscopic Technique | Characteristic/Value | Reference |

|---|---|---|

| ¹³C Nuclear Magnetic Resonance Chemical Shift | Position-specific ¹³C labeling detectable | Nuclear Magnetic Resonance Studies [3] [4] |

| Infrared Transparency Range | 3200-2700 cm⁻¹ | ITW Reagents [8] |

| Infrared Peak at 2930 cm⁻¹ | <5 parts per million hydrocarbons | ITW Reagents [8] |

| Mass Spectrum Molecular Ion | m/z 166 (¹³C-labeled) | Sigma-Aldrich [1] |

| Major Mass Spectrometry Fragments | m/z values shift by +1 due to ¹³C | Mass Spectrometry Studies [12] [13] |

| Fragmentation Pattern | Similar to unlabeled with mass shifts | Mass Spectrometry Studies [12] [13] |

| Property | Value/Description | Reference |

|---|---|---|

| Thermal Stability | Stable up to 500°C without catalysts | EPA Archives [18] |

| Photochemical Stability | Decomposes under ultraviolet light | EPA Archives [18] |

| Hydrolysis Half-life | 9 months at 25°C | EPA Archives [18] |

| Atmospheric Half-life | 2 months (photooxidation) | EPA Archives [18] |

| Decomposition Products | Hydrogen chloride, phosgene, trichloroacetic acid | Safety Data [21] |

| Storage Conditions | 2-8°C refrigerated storage | Pharmaffiliates [24] |

| Property | Value | Reference |

|---|---|---|

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform, benzene | ChemicalBook [22] |

| Henry's Law Constant | 0.018 atm-m³/mol at 25°C | WHO Guidelines [25] |

| Log Kow (octanol/water) | 3.40 (measured) | WHO Guidelines [25] |

| Vapor Density (vs air) | 5.83 | ChemicalBook [22] |

| Dielectric Constant | 2.5 at 21°C | ChemicalBook [22] |

| Surface Tension | 32.32 dyne/cm² at 20°C | WHO Guidelines [19] |

XLogP3

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard